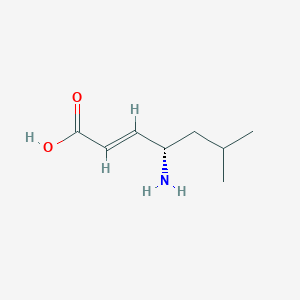
4-Amino-6-methylhept-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-methylhept-2-enoic acid, also known as AMHA, is a non-proteinogenic amino acid. It is a derivative of leucine and is commonly used in scientific research. The purpose of
作用機序
The mechanism of action of 4-Amino-6-methylhept-2-enoic acid is not fully understood. However, it is believed to work by activating the mTOR signaling pathway, which is involved in protein synthesis and cell growth. 4-Amino-6-methylhept-2-enoic acid has also been shown to increase the activity of eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which is a negative regulator of protein synthesis.
Biochemical and Physiological Effects:
4-Amino-6-methylhept-2-enoic acid has been shown to increase protein synthesis in skeletal muscle cells. This effect is thought to be due to the activation of the mTOR signaling pathway. 4-Amino-6-methylhept-2-enoic acid has also been shown to increase glucose uptake in muscle cells and improve insulin sensitivity. These effects are important for maintaining healthy glucose metabolism.
実験室実験の利点と制限
One advantage of using 4-Amino-6-methylhept-2-enoic acid in lab experiments is that it is a non-proteinogenic amino acid, which means it does not interfere with normal protein synthesis. This allows researchers to study the effects of leucine derivatives on protein synthesis without affecting normal cellular processes. However, one limitation of using 4-Amino-6-methylhept-2-enoic acid is that it is not widely available and can be expensive to synthesize.
将来の方向性
There are several future directions for research on 4-Amino-6-methylhept-2-enoic acid. One area of interest is the role of 4-Amino-6-methylhept-2-enoic acid in muscle growth and repair. Further research is needed to determine the optimal dose and timing of 4-Amino-6-methylhept-2-enoic acid supplementation to maximize its effects on muscle protein synthesis. Another area of interest is the effects of 4-Amino-6-methylhept-2-enoic acid on glucose metabolism and insulin sensitivity. Future research could explore the potential of 4-Amino-6-methylhept-2-enoic acid as a treatment for metabolic disorders such as type 2 diabetes.
合成法
4-Amino-6-methylhept-2-enoic acid is synthesized through a multistep process starting with the reaction of 2-methyl-2-heptenal with ammonia to form 4-amino-6-methylhept-2-enal. This intermediate is then reduced with sodium borohydride to produce 4-Amino-6-methylhept-2-enoic acid.
科学的研究の応用
4-Amino-6-methylhept-2-enoic acid is widely used in scientific research as a tool to study the effects of leucine derivatives on protein synthesis. It has been shown to stimulate protein synthesis in skeletal muscle cells, which is important for muscle growth and repair. 4-Amino-6-methylhept-2-enoic acid has also been used to study the effects of leucine on insulin signaling pathways and glucose metabolism.
特性
CAS番号 |
143816-23-3 |
|---|---|
製品名 |
4-Amino-6-methylhept-2-enoic acid |
分子式 |
C8H14N2O |
分子量 |
157.21 g/mol |
IUPAC名 |
(E,4S)-4-amino-6-methylhept-2-enoic acid |
InChI |
InChI=1S/C8H15NO2/c1-6(2)5-7(9)3-4-8(10)11/h3-4,6-7H,5,9H2,1-2H3,(H,10,11)/b4-3+/t7-/m1/s1 |
InChIキー |
LSOZONHCHUEHFF-KGGZQZJCSA-N |
異性体SMILES |
CC(C)C[C@@H](/C=C/C(=O)O)N |
SMILES |
CC(C)CC(C=CC(=O)O)N |
正規SMILES |
CC(C)CC(C=CC(=O)O)N |
同義語 |
4-AMHEA 4-amino-6-methylhept-2-enoic acid 4-amino-6-methylhept-2-enoic acid, (S-(E))- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)

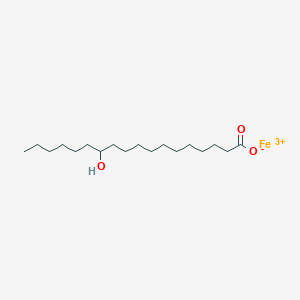
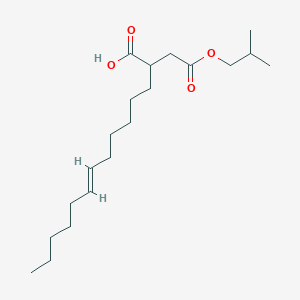
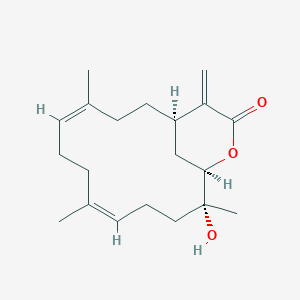
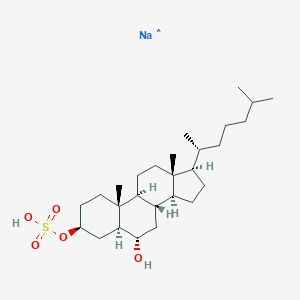
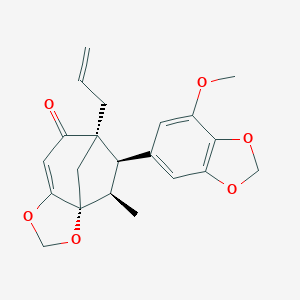

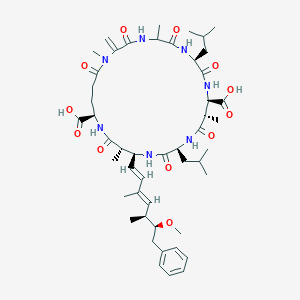
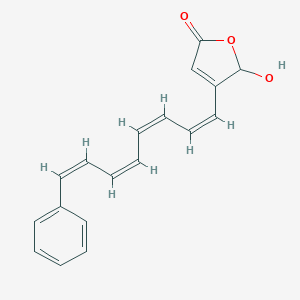
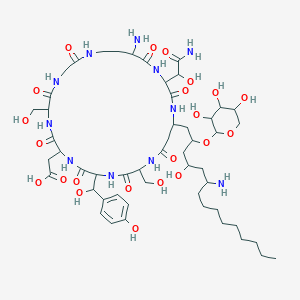
![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)